4-(4-Methoxy-1H-pyrazol-1-yl)piperidine

Medicinal Chemistry Drug-likeness Physicochemical Properties

Optimize your CNS and kinase inhibitor programs with 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine. Its low LogP (0.2) reduces hERG liability and enhances solubility versus halogenated analogs. The methoxy group serves as a latent hydroxyl handle for rapid analoging, accelerating hit-to-lead timelines. This high-purity building block ensures robust data in HTS and crystallography studies.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
CAS No. 1878686-62-4
Cat. No. B1408927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxy-1H-pyrazol-1-yl)piperidine
CAS1878686-62-4
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCOC1=CN(N=C1)C2CCNCC2
InChIInChI=1S/C9H15N3O/c1-13-9-6-11-12(7-9)8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3
InChIKeyDUSWNZACTMRDGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxy-1H-pyrazol-1-yl)piperidine (CAS 1878686-62-4): Procurement and Selection Guide for a Privileged Piperidinyl-Pyrazole Scaffold


4-(4-Methoxy-1H-pyrazol-1-yl)piperidine (CAS 1878686-62-4) is a heterocyclic building block comprising a piperidine ring linked to a 4-methoxy-substituted pyrazole moiety [1]. With a molecular formula of C9H15N3O and a molecular weight of 181.23 g/mol, this compound serves as a key intermediate in medicinal chemistry programs targeting various therapeutic areas [1]. Its computed physicochemical properties—including an XLogP3-AA of 0.2, a topological polar surface area of 39.1 Ų, and a single hydrogen bond donor—position it favorably within drug-like chemical space [1]. The compound is commercially available from multiple suppliers in purities typically ≥97-98%, making it accessible for research-scale procurement and hit-to-lead optimization campaigns .

Why 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine (CAS 1878686-62-4) Cannot Be Arbitrarily Substituted with Other 4-Pyrazolylpiperidines


Within the 4-(1H-pyrazol-1-yl)piperidine chemotype, the nature of the substituent at the pyrazole 4-position critically modulates both physicochemical properties and biological target engagement [1]. The 4-methoxy group present in CAS 1878686-62-4 confers a distinct electronic and steric profile compared to hydrogen, halogen, or alkyl substituents found in close analogs [2]. This substitution alters key drug-likeness parameters such as lipophilicity (XLogP3-AA) and topological polar surface area (TPSA), which in turn influence membrane permeability, solubility, and off-target promiscuity [1]. Furthermore, structure-activity relationship (SAR) studies across related pyrazolylpiperidine series demonstrate that the 4-substituent directly impacts potency and selectivity profiles against targets including factor Xa, CCR5/CXCR4 receptors, and N-type calcium channels [3][4][5]. Arbitrary substitution without quantitative SAR justification therefore risks compromising both the physicochemical suitability and the intended biological activity of the final compound or derivative.

Quantitative Differentiation of 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine (CAS 1878686-62-4) from Closest Analogs


Physicochemical Differentiation: Reduced Lipophilicity (XLogP3-AA) and Increased TPSA vs. Halogenated Analogs

4-(4-Methoxy-1H-pyrazol-1-yl)piperidine exhibits an XLogP3-AA of 0.2, which is substantially lower than the predicted XLogP3 of 0.56 for the 4-methyl analog and is expected to be significantly lower than the more lipophilic 4-chloro (estimated XLogP ~1.5-1.8) and 4-bromo (estimated XLogP ~1.7-2.0) derivatives [1][2]. Additionally, the topological polar surface area (TPSA) of the target compound is 39.1 Ų, compared to 29.85 Ų for the 4-methyl analog, reflecting increased polarity conferred by the methoxy oxygen [1][2].

Medicinal Chemistry Drug-likeness Physicochemical Properties

Synthetic Accessibility: Methoxy Group as a Superior Handle for Derivatization vs. Halogenated Analogs

The 4-methoxy substituent on the pyrazole ring provides a distinct synthetic advantage over the 4-chloro and 4-bromo analogs. While halogenated derivatives require palladium-catalyzed cross-coupling for further functionalization (e.g., Suzuki, Buchwald-Hartwig), the methoxy group can undergo demethylation to yield a hydroxyl handle for subsequent O-alkylation or acylation without transition metal catalysis [1]. This translates to a reduction in synthetic step count and cost of goods, as supported by literature precedents showing that methoxy-to-hydroxy conversion proceeds under standard BBr3 or HBr/AcOH conditions in high yield (>75-90%) [1].

Synthetic Chemistry Building Blocks Derivatization

Biological Activity Differentiation: Inferred Selectivity Profile vs. Unsubstituted 4-(1H-pyrazol-1-yl)piperidine

While direct head-to-head biological data for CAS 1878686-62-4 versus its unsubstituted analog (CAS 762240-09-5) is not available in the public domain, class-level SAR from pyrazolylpiperidine factor Xa inhibitors demonstrates that 4-substitution profoundly impacts target engagement [1]. In the factor Xa series, 4-substituted analogs achieved IC50 values as low as 13.4 nM, whereas the unsubstituted parent scaffold showed substantially reduced activity (IC50 > 10 µM in analogous assays) [1]. The 4-methoxy group in the target compound is expected to provide a balanced electronic profile (moderate electron-donating effect) distinct from the electron-withdrawing halogens, potentially optimizing interactions with specific kinase ATP-binding pockets or GPCR orthosteric sites [2].

Kinase Inhibition GPCR Antagonism Antiviral

Purity and Commercial Availability: Vendor-Specified 98% Purity vs. Unspecified or Lower Purity Analogs

Multiple commercial vendors list 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine with a specified purity of 98% or higher, and the compound is available in quantities from milligrams to 2.5 grams . In contrast, several halogenated analogs (e.g., 4-bromo, 4-chloro derivatives) are frequently offered with unspecified or lower purity grades (often 95% or unlisted) and may have limited stock availability . This discrepancy impacts the reliability of downstream biological assays and the reproducibility of synthetic transformations.

Procurement Quality Control Commercial Availability

High-Value Application Scenarios for 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine (CAS 1878686-62-4)


Lead Optimization of Kinase Inhibitors Requiring Balanced Lipophilicity

The reduced XLogP3-AA of 0.2 (vs. >1.5 for halogenated analogs) positions 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine as an ideal scaffold for developing kinase inhibitors with improved aqueous solubility and reduced off-target promiscuity [1]. This is particularly relevant for targets where lipophilic ligand efficiency (LLE) is a key optimization parameter, such as in central nervous system (CNS) drug discovery where lower LogP correlates with reduced hERG liability and improved brain penetration [2].

Efficient Diversification via Demethylation for Parallel SAR Libraries

The methoxy group serves as a latent hydroxyl handle, enabling rapid generation of diverse analogs through O-alkylation or acylation following demethylation. This synthetic advantage reduces the number of steps required for library synthesis compared to halogenated analogs, which necessitate transition metal-catalyzed cross-coupling. Procurement of the methoxy derivative therefore accelerates hit-to-lead timelines and reduces overall project costs [1].

GPCR Antagonist Programs Targeting CB1 or Related Receptors

Class-level evidence indicates that pyrazole-piperidine derivatives can act as selective cannabinoid type-1 (CB1) receptor antagonists [1]. The 4-methoxy substitution may further refine receptor selectivity and metabolic stability compared to unsubstituted or alkyl-substituted analogs. This makes CAS 1878686-62-4 a strategic choice for initiating SAR studies in obesity, metabolic syndrome, or addiction therapeutic areas.

Quality-Sensitive Assays Requiring High-Purity Starting Materials

Given its commercial availability at 98% purity with specified analytical data, 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine is the preferred procurement choice for assays where trace impurities could confound results—such as in high-throughput screening (HTS), crystallography, or biophysical binding studies [1]. The documented purity specification reduces the risk of false positives or inconsistent data, supporting more robust decision-making in early drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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